molecular formula C18H16ClNO4 B3001049 (E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798966-42-3

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3001049
CAS No.: 1798966-42-3
M. Wt: 345.78
InChI Key: ZCNQNLKQOGVWDQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H16ClNO4 and its molecular weight is 345.78. The purity is usually 95%.
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Biological Activity

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, commonly referred to as compound 1, is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of compound 1 is C15H13ClN2O4C_{15}H_{13}ClN_2O_4, with a molecular weight of 320.73 g/mol. Its structural features include a pyranone core, an azetidine moiety, and a chlorophenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₂O₄
Molecular Weight320.73 g/mol
StructureStructure

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer progression. The compound's azetidine and chlorophenyl functionalities are believed to enhance its binding affinity to these targets, potentially leading to antiproliferative effects on cancer cells.

In vitro Studies

In vitro assays have demonstrated that compound 1 exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa and MCF-7 cells in a dose-dependent manner. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyranone core through cyclization.
  • Introduction of the azetidine moiety via nucleophilic substitution.
  • Coupling with the chlorophenyl acrylate derivative to yield the final product.

Properties

IUPAC Name

4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-12-8-14(9-18(22)23-12)24-15-10-20(11-15)17(21)7-6-13-4-2-3-5-16(13)19/h2-9,15H,10-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQNLKQOGVWDQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.